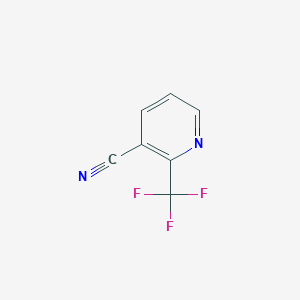

2-(Trifluoromethyl)nicotinonitrile

Description

Role of Trifluoromethyl Group in Enhancing Molecular Properties

The trifluoromethyl group (CF3) is a key functional group in the design of pharmaceuticals and agrochemicals, known for significantly improving the efficacy and properties of the resulting compounds. bohrium.com Its presence can enhance a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com

Key properties influenced by the trifluoromethyl group include:

Lipophilicity : The CF3 group increases the lipophilicity of a molecule, which can facilitate its transport across biological membranes. mdpi.comnih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer duration of action for a drug.

Binding Affinity : The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent. mdpi.com This can enhance interactions with biological targets, such as enzymes and receptors, through improved hydrogen bonding and electrostatic interactions. mdpi.com

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom. wikipedia.org This means it can replace these groups in a molecule without significantly altering its shape, while potentially improving its electronic and metabolic properties.

The strategic incorporation of a trifluoromethyl group is a common and effective strategy for optimizing the properties of biologically active compounds. bohrium.comscilit.com

Importance of Pyridine (B92270) Core in Chemical Design

The pyridine ring is a fundamental heterocyclic structure in organic chemistry and is a prevalent structural unit in numerous pharmaceuticals and agrochemicals. nih.govrsc.orgwikipedia.org Its significance stems from its unique chemical properties and its ability to serve as a versatile scaffold in drug design. nih.govrsc.org

Key aspects of the pyridine core's importance include:

Biological Activity : Pyridine and its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov

Structural Scaffold : The pyridine ring provides a robust framework that can be readily functionalized with various substituents to modulate the pharmacological activity of a molecule. rsc.orgnih.gov

Bioisosterism : The pyridine unit can act as a bioisostere for other functional groups, such as amines and amides, allowing for the fine-tuning of a compound's properties. rsc.org

Solubility and Basicity : The nitrogen atom in the pyridine ring imparts basicity and influences the solubility of the molecule, which are important considerations in drug formulation. rsc.org

The prevalence of the pyridine scaffold in FDA-approved drugs underscores its critical role in medicinal chemistry. rsc.orgnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-5(4-11)2-1-3-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSXEJUOOOHRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650538 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870066-15-2 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Nitrile Containing Heterocyclic Compounds in Synthesis

Nitrile-containing heterocyclic compounds are highly valuable and versatile intermediates in organic synthesis. researchgate.netlongdom.org The nitrile (or cyano) group is a key precursor that can be transformed into a variety of other functional groups, making it a powerful tool for the construction of complex nitrogen-containing heterocyclic systems. researchgate.net

The reactivity of the nitrile group allows for a range of chemical transformations, including:

Reduction

Hydration

Hydrolysis

Nucleophilic addition

Cycloaddition reactions researchgate.net

These reactions enable the synthesis of a diverse array of heterocyclic structures, such as pyrimidines, pyrazines, and imidazoles. longdom.orgnih.gov The utility of polyfunctional nitriles has been extensively explored in programs aimed at developing new and efficient methods for heterocyclic synthesis. clockss.org

Research Landscape of 2 Trifluoromethyl Nicotinonitrile and Derivatives

Direct Trifluoromethylation Strategies

Direct C-H trifluoromethylation is an atom-economical and straightforward approach for installing a CF3 group onto a pyridine ring. acs.org However, controlling the regioselectivity of this transformation presents a significant challenge due to the inherent reactivity of the pyridine nucleus. chemrxiv.orgresearchgate.net Various strategies, including nucleophilic, radical, and regioselective techniques, have been developed to address this.

The direct functionalization of pyridine's C-H bonds is a highly desirable synthetic route. Traditional methods often rely on pre-functionalized pyridines, such as halides or boronic acids, for cross-coupling reactions. acs.org Direct C-H trifluoromethylation circumvents these extra steps, offering a more efficient pathway. acs.org

Nucleophilic trifluoromethylation strategies often involve the activation of the pyridine ring to facilitate the attack of a nucleophilic CF3 source. Pyridines, being electron-deficient, are inherently susceptible to nucleophilic attack at the C2 and C4 positions. chemrxiv.org

One effective method involves the activation of pyridine derivatives via an N-methylpyridine quaternary ammonium (B1175870) strategy. researchgate.netacs.org Treating pyridinium (B92312) iodide salts with a trifluoromethyl source like trifluoroacetic acid in the presence of silver carbonate can yield a variety of trifluoromethylpyridines in good yields with high regioselectivity. acs.orgnih.gov This protocol is noted for its operational simplicity and compatibility with various functional groups. acs.org Experimental evidence suggests that this transformation likely proceeds through a nucleophilic trifluoromethylation mechanism. acs.orgresearchgate.netacs.org

Another powerful approach to achieving C3-selective trifluoromethylation, which is typically challenging, is through the nucleophilic activation of the pyridine ring via hydrosilylation. acs.orgchemistryviews.orgnih.gov This method involves the reaction of pyridine or quinoline (B57606) derivatives with a hydrosilane, such as methylphenylsilane, catalyzed by tris(pentafluorophenyl)borane. chemistryviews.org This generates an N-silyl enamine intermediate, which then undergoes electrophilic trifluoromethylation. chemrxiv.orgacs.orgelsevierpure.com This strategy has successfully been applied to the late-stage trifluoromethylation of bioactive molecules. chemrxiv.orgacs.org

Table 1: Nucleophilic C3-Trifluoromethylation of Quinolines via Hydrosilylation Activation chemrxiv.orgchemistryviews.org

| Substrate (Quinoline Derivative) | Reagents | Product | Yield |

| Quinoline | 1. PhMeSiH₂, B(C₆F₅)₃; 2. Togni Reagent I, DDQ | 3-(Trifluoromethyl)quinoline | 76% |

| 6-Bromoquinoline | 1. PhMeSiH₂, B(C₆F₅)₃; 2. Togni Reagent I, DDQ | 6-Bromo-3-(trifluoromethyl)quinoline | Not specified |

| Quinoline with aryl ether group | 1. PhMeSiH₂, B(C₆F₅)₃; 2. Togni Reagent I, DDQ | Corresponding 3-trifluoromethylated product | Good |

| Quinoline with silyl (B83357) ether group | 1. PhMeSiH₂, B(C₆F₅)₃; 2. Togni Reagent I, DDQ | Corresponding 3-trifluoromethylated product | Good |

| Quinoline with pivalate (B1233124) group | 1. PhMeSiH₂, B(C₆F₅)₃; 2. Togni Reagent I, DDQ | Corresponding 3-trifluoromethylated product | Good |

| Quinoxyfen (agrochemical) | 1. PhMeSiH₂, B(C₆F₅)₃; 2. Togni Reagent I, DDQ | 3-Trifluoromethyl quinoxyfen | 60% |

Radical trifluoromethylation offers a complementary method for functionalizing pyridine systems. rsc.org However, a significant drawback of using highly reactive trifluoromethyl radicals is the general lack of regioselectivity. chemrxiv.orgchemistryviews.org For instance, the reaction of pyridine with a trifluoromethyl radical source typically yields a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.orgresearchgate.net

Various reagents have been developed to generate CF3 radicals. One common source is the Langlois reagent (sodium trifluoromethylsulfinate, NaSO₂CF₃), which can be used for direct pyridine trifluoromethylation but often results in a mix of C2 and C3 isomers with low regioselectivity. acs.orgacs.org Other approaches include photoredox-based methods using triflyl chloride (TfCl) as the CF3 source. acs.org A persistent perfluoroalkyl radical, Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR), has also been introduced as a reagent that decomposes at elevated temperatures to produce a CF3 radical capable of reacting with aromatic compounds, though this often leads to mixtures of regioisomers. nih.gov

Table 2: Examples of Radical Trifluoromethylation Reagents for Heteroaromatics acs.orgacs.org

| Reagent Name | Chemical Name | Typical Application |

| Langlois' Reagent | Sodium trifluoromethylsulfinate | Direct trifluoromethylation of pyridones and N-heteroarenes, often light-promoted. acs.org |

| Prakash's Reagent | Trimethyl(trifluoromethyl)silane | Nucleophilic trifluoromethylation source. acs.org |

| Togni's Reagent | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Electrophilic trifluoromethylation source. acs.org |

| Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium salts | Electrophilic trifluoromethylation source. acs.org |

| Baran's Reagent | Zinc(II) bis(trifluoromethanesulfinate) | Radical trifluoromethylation source. acs.org |

| Triflyl chloride (TfCl) | Trifluoromethanesulfonyl chloride | Photoredox-based radical trifluoromethylation. acs.org |

Achieving regioselectivity is the paramount challenge in the direct C-H trifluoromethylation of pyridines. chemrxiv.org Several advanced techniques have been developed to control the position of functionalization.

For C2-selectivity, a highly efficient method utilizes an N-methylpyridinium salt activation strategy. acs.org This approach employs the inexpensive and readily available trifluoroacetic acid as the trifluoromethylating reagent and provides excellent regioselectivity for the C2 position with good functional group tolerance. acs.org

For the more elusive C3-selectivity, nucleophilic activation of the pyridine ring through hydrosilylation has proven to be a breakthrough. chemrxiv.orgacs.orgchemistryviews.org This method redirects the reactivity to the C3 position by forming an enamine intermediate, which is then trapped by an electrophilic trifluoromethylating reagent. chemrxiv.orgnih.govelsevierpure.com This technique has demonstrated high regioselectivity, yielding 3-position trifluoromethylated products as the sole regioisomer in many cases. chemrxiv.org The reaction tolerates various functional groups, including carbon-halogen bonds and esters. chemrxiv.org

Hypervalent iodine reagents, particularly Togni reagents, are effective and widely used for electrophilic trifluoromethylation. nih.govbeilstein-journals.orgwikipedia.org These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I), can introduce a CF3 group into a variety of substrates. chemistryviews.orgbeilstein-journals.org

In the context of pyridine systems, Togni reagents are often used as the electrophilic CF3 source in multi-step, one-pot sequences. For example, in the C3-selective trifluoromethylation of pyridines via hydrosilylation, the Togni reagent is added to the activated enamine intermediate to deliver the CF3 group. chemistryviews.org Togni reagents have also been employed in copper-catalyzed reactions with enamines to afford β-trifluoromethylated enamine intermediates, which can be further transformed into other heterocyclic structures. nih.govbeilstein-journals.org

C-H Trifluoromethylation of Pyridine Systems

Cyclization and Annulation Reactions

An alternative to direct trifluoromethylation is the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This approach, often involving cyclocondensation or cyclization reactions, offers a powerful way to control the substitution pattern of the final heterocyclic product. nih.gov

Novel synthetic routes to 2-(trifluoromethyl)nicotinic acid derivatives, key precursors for compounds like this compound, have been developed by building the pyridine ring. nih.gov Common trifluoromethyl-containing building blocks used in these cyclocondensation reactions include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov

Copper-catalyzed cyclization reactions have also been reported for the synthesis of trifluoromethylated heterocycles. For example, a method to construct C-2 trifluoromethylated indolinyl ketones was developed via a copper-catalyzed reaction between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones. nih.gov Formal [3+2]-cyclization reactions of strained cyclic triphosphanes with nitriles in the presence of an acid have been used to create phosphorus-rich heterocycles, demonstrating the utility of cyclization in building complex rings. nih.gov These strategies underscore the importance of ring-forming reactions in accessing specifically substituted trifluoromethylated pyridines that may be difficult to obtain through direct C-H functionalization.

Synthesis via β-Trifluoromethyl Ketones and Enones

The use of β-trifluoromethyl ketones and their enone derivatives is a prominent strategy for introducing the CF3 group at the 2-position of the pyridine ring. These precursors can undergo cyclization reactions with various nitrogen-containing nucleophiles to form the desired nicotinonitrile framework.

Reactions with Amines and Other Nucleophiles

β-Trifluoromethyl-β-diketones and their enone counterparts are valuable starting materials for the synthesis of trifluoromethyl-substituted pyridines. While direct synthesis of this compound from simple amines is not extensively detailed, the reaction of these fluorinated ketones with other nucleophiles illustrates the general principle. For instance, the reaction of trifluoromethyl-β-diketones with 3-aminopyrrole can lead to the formation of regioisomeric 1H-pyrrolo[3,2-b]pyridines, demonstrating the reactivity of these ketones towards amino nucleophiles in forming fused pyridine systems. orgsyn.org This approach highlights the potential for cyclocondensation reactions to build the core heterocyclic structure.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like 2-(trifluoromethyl)pyridines in a single step. The Kröhnke reaction, a type of MCR, has been successfully employed for this purpose. This method involves the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, which is derived from a β-trifluoromethyl ketone, and ammonium acetate. This reaction proceeds through a Michael addition followed by intramolecular cyclization and elimination to yield highly substituted 2-(trifluoromethyl)pyridines. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Ref. |

| Chalcone | 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Ammonium acetate | 2-(Trifluoromethyl)pyridine (B1195222) derivative | nih.gov |

Utilizing Activated Nitriles in Heterocyclic Synthesis

Activated nitriles, particularly those with an adjacent electron-withdrawing group, are key building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, including nicotinonitriles. Their ability to participate in cyclization and multicomponent reactions makes them versatile precursors.

One-Pot Synthetic Routes to Nicotinonitriles

One-pot syntheses are highly desirable for their operational simplicity and efficiency. A notable one-pot procedure for a related structure involves the reaction of cyanoacetamide, ethyl trifluoroacetoacetate, and an organic base. This method first yields a 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine salt, which can then be further functionalized. researchgate.net This demonstrates a streamlined approach to constructing the trifluoromethylated nicotinonitrile core.

Cyclization with Dicarbonyl Compounds

The cyclization of activated nitriles with 1,3-dicarbonyl compounds is a classic and effective method for constructing substituted pyridinone and nicotinonitrile rings. A key example is the reaction between cyanoacetamide and ethyl trifluoroacetoacetate in the presence of an organic base like N-methylmorpholine. This reaction proceeds via a condensation mechanism to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine N-methylmorpholine salt. researchgate.net This intermediate possesses the core structure that can be a precursor to this compound.

| Activated Nitrile | Dicarbonyl Compound | Base | Intermediate Product | Ref. |

| Cyanoacetamide | Ethyl trifluoroacetoacetate | N-methylmorpholine | 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine N-methylmorpholine salt | researchgate.net |

Approaches involving 2-Cyanoacetamide Derivatives

2-Cyanoacetamide and its derivatives are versatile reagents in heterocyclic synthesis due to the presence of an active methylene (B1212753) group and a nitrile function. These compounds can undergo condensation with various electrophiles to form a diverse range of cyclic products.

The synthesis of flonicamid, an insecticide containing a 4-trifluoromethylnicotinamide moiety, provides a relevant example of the utility of cyanoacetamide. The process starts with the reaction of cyanoacetamide and ethyl trifluoroacetoacetate. The resulting 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine is then subjected to chlorination, catalytic hydrogenation, and hydrolysis to afford 4-trifluoromethylnicotinic acid, a direct precursor to the final product. researchgate.net This synthetic route underscores the importance of cyanoacetamide in building the trifluoromethylated pyridine ring system.

Precursor-Based Synthesis

Precursor-based syntheses are foundational in constructing the this compound scaffold. These methods typically involve the modification of readily available pyridine derivatives, either through the substitution of a leaving group or the transformation of existing functional groups on the pyridine ring.

Synthesis from Halogenated Pyridine Precursors

A common and direct approach to synthesizing cyanopyridines involves the nucleophilic substitution of a halogen atom on the pyridine ring. google.com For the synthesis of this compound, this strategy can be envisioned in two primary ways: the cyanation of a 2-halo-3-(trifluoromethyl)pyridine or the trifluoromethylation of a 2-halonicotinonitrile.

The cyanation of 2-halopyridines is a well-established transformation. google.com For instance, the synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine has been achieved by reacting its 2-bromo analog with cuprous cyanide in a polar solvent like dimethylformamide (DMF). google.com Similarly, 2-fluoro-3-chloro-5-trifluoromethylpyridine can be converted to the corresponding 2-cyano derivative using potassium cyanide in dimethyl sulfoxide (B87167) (DMSO). google.com Applying this logic, this compound can be synthesized from 2-chloro-3-(trifluoromethyl)pyridine, a precursor that can be prepared from 3-trifluoromethylpyridine N-oxide. google.comchemicalbook.com The reaction typically involves a cyanide source, such as sodium or potassium cyanide, and may be facilitated by a catalyst or a phase-transfer agent in a suitable solvent.

Conversely, the introduction of the trifluoromethyl group onto a halogenated nicotinonitrile precursor like 2-chloronicotinonitrile is another viable pathway. nih.gov This transformation often utilizes specialized trifluoromethylating agents in conjunction with a catalyst.

Table 1: Examples of Cyanation Reactions on Halogenated Pyridines

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Bromo-3-chloro-5-trifluoromethylpyridine | CuCN, DMF | 2-Cyano-3-chloro-5-trifluoromethylpyridine | Not specified | google.com |

| 2-Fluoro-3-chloro-5-trifluoromethylpyridine | KCN, DMSO | 2-Cyano-3-chloro-5-trifluoromethylpyridine | Not specified | google.com |

| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | NaCN, Tetrabutylammonium bromide | 3-Chloro-2-cyano-5-trifluoromethylpyridine | 82% | google.com |

Transformations of Existing Pyridine Scaffolds

The synthesis of this compound can also be accomplished by modifying functional groups already present on a pyridine ring. These transformations are crucial for converting more accessible pyridine derivatives into immediate precursors for the final product.

One key transformation involves the conversion of pyridine N-oxides into 2-chloropyridines. For example, 3-trifluoromethylpyridine N-oxide can be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to yield 2-chloro-3-trifluoromethylpyridine. google.comchemicalbook.com This halogenated intermediate is then primed for a subsequent cyanation reaction as described previously. The reaction with POCl₃ typically requires elevated temperatures (105-125 °C), while the use of oxalyl chloride can proceed at much lower temperatures (-30 to 10 °C). google.com

Another relevant transformation is the conversion of a hydroxy group to a chloro group. A patent describes the preparation of 2-chloro-6-trifluoromethylnicotinonitrile from 2-hydroxy-6-trifluoromethylnicotinonitrile using phosphorus pentachloride and phosphorus oxychloride at 100°C. nus.edu.sg This demonstrates a robust method for creating a halogenated precursor from a hydroxylated pyridine scaffold, which can then undergo further reactions. These methods highlight the versatility of existing pyridine scaffolds in the synthesis of complex derivatives. researchgate.net

Advanced Synthetic Strategies

Recent advancements in organic synthesis have introduced powerful catalytic methods for constructing fluorinated heterocyclic compounds. Transition metal catalysis and photoredox catalysis offer efficient, mild, and often more selective routes to this compound and its analogs. nih.govyoutube.com

Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly using palladium and copper, has become a cornerstone for C-C and C-X bond formations. beilstein-journals.orgmdpi.com These methods are highly applicable to the synthesis of this compound, enabling the crucial trifluoromethylation and cyanation steps.

Palladium-catalyzed cross-coupling reactions are effective for the trifluoromethylation of aryl and heteroaryl chlorides. beilstein-journals.org Using a nucleophilic CF₃ source, such as (trifluoromethyl)triethylsilane (TESCF₃), in the presence of a palladium catalyst and highly hindered phosphine (B1218219) ligands (e.g., BrettPhos), allows for the conversion of 2-chloronicotinonitrile into the desired product under relatively mild conditions. beilstein-journals.org

Copper-catalyzed reactions also provide a powerful avenue for introducing the trifluoromethyl group. nih.gov Reagents like (bpy)Cu(CF₃)₃ (where bpy is 2,2'-bipyridine) can be used in conjunction with an oxidant to trifluoromethylate various substrates. nih.gov These transition metal-catalyzed approaches are often characterized by their high functional group tolerance and efficiency, making them suitable for complex molecule synthesis. nih.govbeilstein-journals.org

Table 2: Overview of Relevant Transition Metal-Catalyzed Reactions

| Reaction Type | Metal | Typical Substrate | Key Reagents | Relevance | Reference |

| Trifluoromethylation | Palladium | Aryl/Heteroaryl Chlorides | TESCF₃, KF, Pd-catalyst, Ligand (e.g., BrettPhos) | Synthesis from 2-chloronicotinonitrile | beilstein-journals.org |

| Trifluoromethylation | Copper | Anilines | CF₃ source, Cu-catalyst | C-H trifluoromethylation of pyridine precursors | nih.gov |

| Cyanation | Copper | Aryl Bromides | CuCN | Synthesis from 2-bromo-3-(trifluoromethyl)pyridine | google.com |

Photoredox Catalysis in Trifluoromethylation

Photoredox catalysis has emerged as a transformative technology in organic chemistry, enabling the generation of radical species under exceptionally mild conditions using visible light. youtube.comnih.govyoutube.com This strategy is particularly well-suited for trifluoromethylation reactions.

The general mechanism involves a photocatalyst, often a ruthenium or iridium complex, which becomes a potent oxidant or reductant upon excitation by visible light. nih.gov For trifluoromethylation, the excited photocatalyst can react with a stable CF₃ source, such as triflyl chloride (TfCl) or sodium triflinate (CF₃SO₂Na), via a single-electron transfer (SET) to generate the trifluoromethyl radical (•CF₃). nih.govnih.gov This highly reactive radical can then add to a heteroaromatic ring, like that of 2-chloronicotinonitrile or a related pyridine derivative, to form the trifluoromethylated product. nih.gov

This approach offers significant advantages, including room temperature reaction conditions and the use of a simple household light bulb as the energy source, avoiding the need for high temperatures or harsh reagents often required in traditional methods. nih.gov The direct C-H trifluoromethylation of unfunctionalized heteroarenes is a particularly powerful application of this technology, potentially simplifying synthetic routes by obviating the need for pre-functionalized starting materials. nih.gov

Mechanistic Pathways of Trifluoromethylation

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring, such as pyridine, can be achieved through nucleophilic, radical, or electrophilic pathways. Each route possesses unique mechanisms and intermediates that dictate its feasibility and regioselectivity.

Nucleophilic Trifluoromethylation Mechanisms

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic CF₃⁻ source with an electrophilic substrate. For an electron-deficient ring system like pyridine, direct nucleophilic attack is challenging. Therefore, the mechanism often requires activation of the pyridine ring to make it more susceptible to nucleophilic attack.

A key strategy involves the temporary dearomatization of the pyridine ring through hydrosilylation. researchgate.netresearchgate.netwikipedia.org This process generates an N-silyl enamine intermediate, which is sufficiently nucleophilic to react with an electrophilic trifluoromethylating agent. researchgate.netwikipedia.orgrsc.org The plausible mechanism proceeds as follows:

Activation: A hydrosilane, activated by a Lewis acid such as tris(pentafluorophenyl)borane, reacts with the pyridine derivative. researchgate.net

Enamine Formation: This reaction forms a nucleophilic N-silyl enamine intermediate. researchgate.net

Trifluoromethylation: The enamine attacks an electrophilic CF₃ source, such as a Togni reagent. rsc.org

Rearomatization: The resulting intermediate undergoes oxidation and loss of the silyl group to restore the aromaticity of the pyridine ring, now bearing a trifluoromethyl group. researchgate.net

This nucleophilic activation strategy allows for high regioselectivity, particularly targeting the C3 position of the pyridine ring. researchgate.netresearchgate.netwikipedia.orgrsc.org

Table 1: Key Steps in Nucleophilic Activation Pathway for Pyridine Trifluoromethylation

| Step | Description | Intermediate |

| 1 | Hydrosilylation of Pyridine | N-Silyl Enamine |

| 2 | Attack on Electrophilic CF₃ Source | Trifluoromethylated Enamine |

| 3 | Oxidation and Desilylation | Trifluoromethylated Pyridine |

Radical Mechanisms in Trifluoromethylation

Radical trifluoromethylation proceeds via the generation of a highly reactive trifluoromethyl radical (•CF₃). researchgate.net This radical can then add to the pyridine ring. Common sources for generating the •CF₃ radical include trifluoroiodomethane (CF₃I) activated by light or a radical initiator like triethylborane, and sodium trifluoromethanesulfinate (CF₃SO₂Na). rsc.org

The general mechanism involves:

Initiation: Generation of the •CF₃ radical from a suitable precursor. rsc.org

Propagation: Addition of the •CF₃ radical to the pyridine ring, forming a radical intermediate. This addition is typically not very selective, leading to a mixture of 2-, 3-, and 4-trifluoromethylated isomers. researchgate.net

Termination/Oxidation: The radical intermediate is then oxidized to the final product, often by another equivalent of the radical precursor or an oxidant, which regenerates the aromatic system.

A copper-catalyzed relay process has also been developed where an alkene trifluoromethylation triggers a nitrile insertion, leading to the formation of trifluoromethylated azaheterocycles. researchgate.net This highlights the versatility of radical pathways in constructing complex fluorinated molecules.

Electrophilic Trifluoromethylation Controversies

So-called "electrophilic" trifluoromethylation reagents, such as hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents), are designed to deliver a formal CF₃⁺ cation to a nucleophile. nih.govbeilstein-journals.org However, the precise mechanism of this transfer is a subject of considerable debate. acs.org

Two primary mechanistic pathways are often proposed and contested:

Direct Electrophilic Attack (Sₙ2-type): In this pathway, the nucleophile directly attacks the CF₃ group, with the hypervalent iodine or sulfonium group acting as a leaving group. This is a true polar, electrophilic mechanism.

Single-Electron Transfer (SET) / Radical Pathway: An alternative mechanism suggests that the reaction is initiated by a single-electron transfer from the nucleophile to the "electrophilic" reagent. nih.govconicet.gov.ar This transfer generates a trifluoromethyl radical (•CF₃) and a radical cation of the nucleophile. nih.gov These intermediates then combine to form the product.

The controversy arises because many reactions using these reagents exhibit characteristics of both pathways. conicet.gov.ar For instance, the use of radical traps like TEMPO to probe the mechanism can be misleading, as TEMPO itself can react with the trifluoromethylating reagent, making the results ambiguous. acs.org The distinction is subtle, as a very fast SET followed by radical recombination can be kinetically difficult to distinguish from a direct polar attack. Some studies suggest that the pathway may depend on the specific reagent, nucleophile, and reaction conditions, with both mechanisms being plausible or even operating concurrently. conicet.gov.aracs.org

Reaction Mechanisms in Nicotinonitrile Formation

The nicotinonitrile core is a substituted pyridine ring. Its formation often relies on cyclization reactions that build the six-membered heterocycle from acyclic precursors.

Conjugate Addition-Elimination Sequences

The synthesis of substituted nicotinonitriles can be efficiently achieved through a sequence involving a conjugate addition, often a Michael reaction, followed by cyclization and elimination. rsc.orgnih.gov A common strategy employs ylidenemalononitriles as key starting materials. rsc.orgnih.gov

The mechanism can be outlined as:

Michael Addition: A nucleophile adds to the β-position of an α,β-unsaturated system containing a nitrile group (a Michael acceptor). masterorganicchemistry.com This creates a new carbon-carbon or carbon-heteroatom bond.

Intramolecular Cyclization: The intermediate formed after the Michael addition contains a nucleophilic center that attacks an electrophilic site within the same molecule (e.g., another nitrile group or a carbonyl), leading to the formation of a six-membered ring.

Tautomerization and Elimination: The cyclic intermediate undergoes tautomerization and/or elimination of a leaving group (such as water or an amine) to achieve an aromatic pyridine ring. nih.gov

This sequence is a powerful method for constructing highly substituted pyridines from simple, readily available starting materials. organic-chemistry.orgyoutube.com

Table 2: Mechanistic Steps in Nicotinonitrile Synthesis via Conjugate Addition

| Step | Reaction Type | Description |

| 1 | Michael Addition | Nucleophilic attack on an α,β-unsaturated nitrile. |

| 2 | Cyclization | Intramolecular attack to form a dihydropyridine (B1217469) intermediate. |

| 3 | Elimination/Aromatization | Loss of a small molecule to form the stable aromatic pyridine ring. |

Dimroth-Type Rearrangements

The Dimroth rearrangement is a fascinating transformation in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom (typically nitrogen) exchange places within a heterocyclic ring. wikipedia.org The reaction generally proceeds through a ring-opening/ring-closure sequence. researchgate.net While classically observed in triazoles, this rearrangement is also known to occur in pyrimidine (B1678525) and related systems, providing a pathway to substituted pyridines. wikipedia.orgnih.govrsc.org

The generalized mechanism for a Dimroth rearrangement leading to a substituted pyridine involves:

Ring Opening: A nucleophile (often water or a base) attacks the heterocyclic ring (e.g., a pyrimidine derivative), leading to the cleavage of a C-N bond and formation of an open-chain intermediate. researchgate.netresearchgate.net

Conformational Rotation: The open-chain intermediate undergoes rotation around a single bond, repositioning the atoms. researchgate.net

Ring Closure: An intramolecular cyclization occurs, forming a new heterocyclic ring where the positions of the exocyclic and endocyclic nitrogen atoms have been swapped. wikipedia.org

This rearrangement has been specifically implicated in the synthesis of amino-nicotinonitriles from cyclic amidine intermediates, where the amidine represents a precursor that can undergo ring opening and re-closure to furnish the thermodynamically more stable aminopyridine structure. nih.gov The propensity for this rearrangement is influenced by the electronic properties of the substituents on the ring. researchgate.net

Catalytic Mechanisms

Catalysis plays a pivotal role in the efficient construction of the substituted pyridine ring system of this compound. Both metal-based and organic catalysts are employed to facilitate key bond-forming steps, often operating through distinct mechanistic pathways.

Hydrogen bond catalysis is a form of organocatalysis where the catalytic activity relies on hydrogen bonding interactions to accelerate and control a reaction. wikipedia.org In the synthesis of nicotinonitrile derivatives, hydrogen-bond-donating catalysts, such as those based on urea (B33335) or thiourea (B124793) moieties, can activate substrates, stabilize intermediates, and control stereoselectivity. wikipedia.orgnih.gov

A proposed mechanism for the synthesis of nicotinonitrile derivatives using a hydrogen-bond catalyst is initiated by the activation of a pro-nucleophile. nih.gov For instance, in a multicomponent reaction, a catalyst with hydrogen-bond donor/acceptor sites, such as a 2-tosyl-N-(3-(triethoxysilyl)propyl)hydrazine-1-carboxamide immobilized on magnetic nanoparticles, can facilitate the conversion of a β-ketonitrile to its enol form. nih.govrsc.orgresearchgate.net This enol then reacts with an aldehyde component. The catalyst stabilizes the transition state and intermediates through a network of hydrogen bonds. nih.gov

The general steps in a hydrogen-bond-catalyzed synthesis of a nicotinonitrile ring are outlined below:

Enolization: The catalyst's hydrogen bond donor/acceptor sites interact with a β-ketonitrile (e.g., 3-oxopropanenitrile (B1221605) derivative), promoting its tautomerization to the more reactive enol form. nih.gov

Knoevenagel Condensation: The enol intermediate reacts with an aldehyde. The catalyst orients the substrates and stabilizes the transition state, leading to the formation of a vinylogous intermediate after the elimination of a water molecule. nih.gov

Michael Addition: A second precursor, often an enamine generated in situ from a ketone and an ammonia (B1221849) source (like ammonium acetate), acts as a Michael donor and adds to the previously formed vinylogous intermediate (Michael acceptor). nih.gov

Cyclization and Oxidation: The resulting intermediate undergoes intramolecular cyclization, followed by an oxidation step, often described as a cooperative vinylogous anomeric-based oxidation (CVABO), to yield the final aromatic nicotinonitrile product. nih.govrsc.org

The use of bifunctional catalysts, which possess both a hydrogen-bond donor site (like thiourea) and a basic site (like a tertiary amine), can further enhance efficiency by activating both the nucleophile and the electrophile simultaneously. wikipedia.org

Table 1: Examples of Hydrogen-Bond Donating Catalyst Systems

| Catalyst Type | Functional Group(s) | Role in Nicotinonitrile Synthesis | Reference |

| Magnetic Nanoparticle Supported Catalyst | Urea/Tosyl-carboxamide | Activates β-ketonitrile via H-bonding, facilitates multi-component reaction. | nih.gov |

| Cinchona Alkaloids | Hydroxyl group, Tertiary amine | Asymmetric conjugate additions; potential for enantioselective synthesis. | scripps.edu |

| Thiourea-based Catalysts | Thiourea, Amine | Bifunctional activation of nucleophiles and electrophiles. | wikipedia.org |

Transition-metal catalysis is a powerful tool for constructing the 2-(trifluoromethyl)pyridine framework. These methods can involve either the formation of the pyridine ring from acyclic precursors or the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. jst.go.jp Metals such as palladium, copper, nickel, and iron are commonly employed. jst.go.jpnih.govnih.gov

One of the primary strategies involves a metal-catalyzed [2+2+2] cycloaddition reaction, where a trifluoromethyl-containing alkyne can react with another alkyne and a nitrile source to construct the pyridine ring. orgsyn.org

Alternatively, palladium-catalyzed cross-coupling reactions are widely used for trifluoromethylation. The catalytic cycle for a Pd-catalyzed trifluoromethylation of a 2-halopyridine derivative typically involves the following steps, often operating in a Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycle: beilstein-journals.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a halo-pyridine substrate (e.g., 2-chloro-nicotinonitrile), forming a Pd(II) intermediate.

Transmetalation or Oxidative Trifluoromethylation: A trifluoromethylating agent (e.g., (trifluoromethyl)triethylsilane (TESCF₃) or an electrophilic "CF₃⁺" source) delivers the CF₃ group to the palladium center. beilstein-journals.org In the case of nucleophilic sources, this step is often a transmetalation. With electrophilic sources, the reaction may proceed through a Pd(II)/Pd(IV) pathway where the Pd(II) complex is oxidized to a Pd(IV)-CF₃ species.

Reductive Elimination: The trifluoromethyl group and the pyridine moiety are eliminated from the palladium center, forming the C-CF₃ bond and regenerating the active Pd(0) or a Pd(II) catalyst, which can re-enter the catalytic cycle. nih.gov

Iron-based catalysts have also been used for simultaneous chlorination and fluorination reactions at high temperatures to produce trifluoromethylpyridines from picoline precursors. jst.go.jpnih.gov

Table 2: Metal Catalysts in the Synthesis of Trifluoromethyl-Substituted Pyridines

| Metal Catalyst | Reaction Type | Role of Metal | Reference(s) |

| Palladium (e.g., Pd(OAc)₂, Pd(dba)₂) | Cross-coupling, C-H Trifluoromethylation | Facilitates oxidative addition and reductive elimination in Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles. | beilstein-journals.org |

| Copper | Trifluoromethylation | Mediates the transfer of the CF₃ group from a source to the substrate. | nih.gov |

| Nickel | Enantioselective Arylation | Couples arylzinc reagents with pyridinium ions for asymmetric synthesis of dihydropyridines. | nih.gov |

| Iron | Halogenation/Fluorination | Catalyzes high-temperature vapor-phase reactions to install the CF₃ group. | jst.go.jpnih.gov |

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, the synthesis of its derivatives, where chiral centers are introduced into the substituents or the pyridine ring itself becomes a source of chirality (e.g., atropisomerism), requires careful stereochemical control. Asymmetric catalysis is the most powerful method for achieving high enantioselectivity or diastereoselectivity in these transformations.

The introduction of a chiral center is often accomplished during the synthesis of the pyridine ring or through the subsequent functionalization of a pre-formed ring. For example, the enantioselective functionalization of alkenyl pyridines using copper-chiral diphosphine ligand catalysts allows for the creation of alkylated chiral pyridines with high enantiomeric excess. researchgate.net In such systems, a Lewis acid is often used to activate the pyridine substrate towards nucleophilic attack by a Grignard reagent, while the chiral copper complex dictates the stereochemical outcome of the C-C bond formation. researchgate.net

Another approach involves the enantioselective reduction of the pyridine ring. Using organocatalysts, pyridine derivatives can be reduced to chiral tetrahydropyridines and other piperidine-based structures with excellent enantioselectivity. zendy.io

For derivatives of this compound, stereochemistry can be a critical factor in biological activity. The synthesis of chiral trifluoromethylated compounds often relies on strategies such as:

Asymmetric Friedel-Crafts Alkylation: Using chiral Lewis acid complexes (e.g., a chiral BOX ligand with a metal salt) to catalyze the reaction of a nucleophile (like a pyrrole) with a β-trifluoromethylated acrylate, creating a chiral center containing a CF₃ group. rsc.org

Chiral Ligand-Mediated Cross-Coupling: Employing chiral ligands, such as pyridine-oxazoline (PyOx) derivatives, with metals like palladium or nickel to catalyze asymmetric reactions on the pyridine ring or its substituents. nih.govacs.org For instance, a palladium complex with a trifluoromethyl-substituted pyridine-oxazoline ligand has been shown to be highly effective in the asymmetric addition of arylboronic acids to N-sulfonylketimines. acs.org

Phase-Transfer Catalysis: Using chiral quaternary ammonium salts, often derived from cinchona alkaloids or amino acids, to control the stereochemistry in reactions such as the aza-Henry reaction of N-Boc trifluoromethyl ketimines, which yields chiral α-trifluoromethyl β-nitroamines. nih.gov

The inherent stereochemistry of the starting materials can also be used to direct the formation of new stereocenters, a concept known as substrate-controlled stereoselection. elsevierpure.com

Theoretical and Computational Studies

Density Functional Theory (DFT) Applications

There is no available research that has utilized Density Functional Theory (DFT) to analyze 2-(Trifluoromethyl)nicotinonitrile. Consequently, data on its molecular geometry, stability, chemical reactivity, transition states, and thermochemical parameters derived from DFT calculations are absent from scientific literature.

Prediction of Molecular Geometries and Stability

No studies have been published that predict the molecular geometry or assess the stability of this compound using DFT methods.

Calculation of Chemical Reactivity Descriptors

There are no published calculations of chemical reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), for this compound.

Thermochemical Parameters (e.g., BDE, IP, PA)

There is no available data on the thermochemical parameters of this compound, including its bond dissociation energy (BDE), ionization potential (IP), or proton affinity (PA), as determined by DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies

No Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on this compound. Such studies are essential for predicting the biological activity of compounds based on their molecular structures.

Quantum Theory of Atoms in Molecules (QTAIM)

An analysis of this compound using the Quantum Theory of Atoms in Molecules (QTAIM) has not been reported in any scientific publications. This type of analysis would provide insights into the nature of the chemical bonds within the molecule.

Based on the current scientific literature available through the performed searches, there is no specific information regarding Molecular Dynamics (MD) simulations or detailed computational analyses of reaction pathways for the chemical compound This compound .

While computational studies, including Density Functional Theory (DFT) calculations and MD simulations, have been conducted on related structures such as other nicotinonitrile derivatives nih.govnih.gov and different trifluoromethylated compounds mdpi.commontclair.edu, the data is not directly applicable to this compound. For instance, studies on 2-methoxy-4,6-diphenylnicotinonitrile have explored its molecular interactions and stability through MD simulations, and the reaction mechanisms of compounds like trifluoroacetonitrile (B1584977) have been analyzed computationally. nih.govmdpi.com However, these findings are specific to those molecules and cannot be extrapolated to create a scientifically accurate article on this compound as per the user's strict instructions.

Therefore, the requested article with the specified sections cannot be generated at this time due to a lack of available research data focused solely on this compound.

Chemical Transformations and Derivatization

Reactions at the Nitrile Group

The nitrile functional group is a versatile precursor that can be converted into several other functional groups through reactions like hydrolysis, reduction, and cycloaddition. researchgate.net Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This transformation typically requires heating with an aqueous acid or base. openstax.orgweebly.comchemguide.co.uk Under acidic conditions (e.g., with hydrochloric acid), the reaction proceeds through an amide intermediate to yield 2-(trifluoromethyl)nicotinic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.orgyoutube.com In basic hydrolysis, a salt of the carboxylic acid is initially formed, which is then protonated in a separate acidic workup step to give the final carboxylic acid. openstax.orgweebly.com

Reduction: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine. chemguide.co.uk A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the nitrile to 2-(aminomethyl)-3-(trifluoromethyl)pyridine after an aqueous workup. libretexts.orglibretexts.orgopenstax.orgvedantu.comlibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon. libretexts.orgvedantu.com Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as Raney nickel, palladium, or platinum is another common and often more economical method for this reduction. chemguide.co.ukwikipedia.org

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net For instance, reaction with an azide (B81097), such as sodium azide, can produce a tetrazole ring. This type of 1,3-dipolar cycloaddition is a powerful method for constructing nitrogen-rich heterocycles. rsc.org Similarly, reaction with nitrile oxides can yield isoxazoles. youtube.com

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Hydrolysis | H₃O⁺ (e.g., aq. HCl), heat | Carboxylic Acid | 2-(Trifluoromethyl)nicotinic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | 2-(Aminomethyl)-3-(trifluoromethyl)pyridine |

| Reduction | H₂, Raney Ni or Pd/C | Primary Amine | 2-(Aminomethyl)-3-(trifluoromethyl)pyridine |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone | (3-(Trifluoromethyl)pyridin-2-yl)(R)methanone |

| Cycloaddition | NaN₃ | Tetrazole | 5-(3-(Trifluoromethyl)pyridin-2-yl)-1H-tetrazole |

Modifications of the Pyridine (B92270) Ring

The pyridine ring in 2-(Trifluoromethyl)nicotinonitrile is significantly deactivated by its two powerful electron-withdrawing substituents. mdpi.com This electronic characteristic makes electrophilic aromatic substitution very difficult while favoring nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution (EAS): Reactions involving the attack of an electrophile on the aromatic ring are highly disfavored. libretexts.org The strong deactivating nature of the -CF₃ and -CN groups reduces the nucleophilicity of the ring, making it resistant to common EAS reactions like nitration or halogenation under standard conditions. rsc.org

Nucleophilic Aromatic Substitution (SNA_r): This is a much more viable pathway for modifying the pyridine ring, provided a suitable leaving group (such as a halogen) is present at another position on the ring. wikipedia.org The electron-withdrawing substituents, particularly when positioned ortho or para to the leaving group, stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. masterorganicchemistry.comwikipedia.orgyoutube.com For example, a chlorinated precursor like 2-chloro-5-(trifluoromethyl)nicotinonitrile (B1357659) would readily react with nucleophiles (e.g., amines, alkoxides) to displace the chloride. youtube.comnih.gov

Metal-Catalyzed Cross-Coupling: For derivatives of this compound that contain a halogen atom (e.g., bromo- or iodo-), metal-catalyzed cross-coupling reactions are a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (using boronic acids) or Negishi (using organozinc reagents) couplings, typically catalyzed by palladium complexes, allow for the synthesis of a wide array of more complex structures. nih.gov

| Reaction Type | Required Precursor | Typical Reagents | General Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | This compound | Standard electrophiles (e.g., HNO₃/H₂SO₄) | Generally unreactive under standard conditions. |

| Nucleophilic Aromatic Substitution | Halogenated this compound (e.g., chloro-derivative) | Nucleophiles (e.g., NaOMe, R₂NH) | Displacement of the halogen by the nucleophile. |

| Suzuki-Miyaura Cross-Coupling | Halogenated this compound (e.g., bromo-derivative) | Ar-B(OH)₂, Pd catalyst, base | Formation of a new C-C bond, attaching an aryl group. |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is renowned for its exceptional stability due to the strength of the carbon-fluorine bonds. It is generally inert to many common chemical transformations.

This robustness means that the -CF₃ group typically remains unchanged during reactions targeting other parts of the molecule, such as the nitrile group or the pyridine ring. While advanced methods for the selective transformation of a C-F bond within an aromatic trifluoromethyl group exist, they require specific reagents or substrate designs and are not considered general reactions. chemistryviews.org The primary role of the trifluoromethyl group in the reactivity of this compound is its powerful electron-withdrawing effect, which influences the reactivity of the rest of the molecule. mdpi.comwikipedia.org

Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. researchgate.net this compound is an excellent substrate for several important FGIs, primarily centered on the reactivity of the nitrile group.

The most significant interconversions include:

Nitrile to Carboxylic Acid: Achieved via acid or base-catalyzed hydrolysis. libretexts.orgopenstax.org

Nitrile to Primary Amine: Accomplished through reduction with reagents like LiAlH₄ or catalytic hydrogenation. libretexts.orgwikipedia.org

Nitrile to Ketone: This is achieved by reaction with an organometallic reagent, such as a Grignard (RMgX) or organolithium (RLi) reagent, followed by acidic workup. libretexts.org The organometallic reagent adds once to the nitrile to form an imine anion intermediate, which is then hydrolyzed to the ketone. libretexts.orgvedantu.com

Nitrile to Tetrazole: A cycloaddition reaction with an azide source provides direct access to this important heterocyclic ring system. researchgate.netresearchgate.net

In a broader context of trifluoromethyl compounds, another important FGI is the conversion of a carboxylic acid to a trifluoromethyl group, which can be achieved using reagents like sulfur tetrafluoride (SF₄). wikipedia.orgresearchgate.netnih.gov

| Starting Group | Transformation | Reagent(s) | Resulting Group |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) |

| Nitrile (-CN) | Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone (-C(O)R) |

| Nitrile (-CN) | Cycloaddition | NaN₃ | Tetrazole |

Derivatization for Analytical and Research Purposes

Derivatization is the process of transforming a chemical compound into a derivative to make it suitable for a specific analytical method or to create a tool for research.

For Analytical Purposes: In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is used to increase the volatility and thermal stability of compounds. shimadzu.eu For a molecule like this compound, if it were to be converted to a more polar derivative (e.g., the carboxylic acid via hydrolysis), a subsequent derivatization step would be necessary for GC-MS analysis. nih.gov A common method is silylation, where active hydrogens (like that in a -COOH group) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This is often achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a pyridine solvent which acts as a catalyst. researchgate.netreddit.comoup.com

For Research Purposes: The scaffold of this compound can be used to synthesize molecular probes for biological research. rsc.org These probes are designed to interact with specific biological targets, and their presence can be detected, often through fluorescence. researchgate.netrsc.org To create such a probe, a fluorescent reporter molecule (a fluorophore) could be attached to the this compound core. nih.gov This could be achieved, for example, by first converting the nitrile group to a primary amine, which can then be coupled to a fluorophore containing a reactive group like a carboxylic acid or isothiocyanate. nih.gov Alternatively, if a halogenated version of the molecule is available, cross-coupling reactions can be used to attach complex side chains that include a fluorescent tag.

Advanced Applications in Research and Development

Building Block in Complex Molecule Synthesis

As a fluorinated heterocyclic organic compound, 2-(Trifluoromethyl)nicotinonitrile serves as a key starting material or intermediate in multi-step chemical syntheses. bldpharm.com The trifluoromethylpyridine (TFMP) moiety is a crucial component in many modern chemical products, and synthetic routes often rely on building blocks like this compound to construct the desired molecular architecture. nih.gov

The trifluoromethylpyridine (TFMP) framework is integral to a significant portion of modern agrochemicals, with over 20 TFMP-containing pesticides having acquired ISO common names. nih.gov Many of these compounds are developed to protect crops from pests and weeds. nih.govresearchoutreach.org The synthesis of these complex agrochemicals often involves the use of key intermediates derived from TFMP building blocks. For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are critical intermediates for a range of herbicides and insecticides. nih.govresearchoutreach.org The development of these agrochemicals relies on the unique physicochemical properties imparted by the TFMP structure. nih.gov

Table 1: Examples of Agrochemicals Derived from Trifluoromethylpyridine Intermediates

| Agrochemical | Type | Key TFMP Intermediate | Reference |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | nih.govresearchoutreach.org |

| Flonicamid | Insecticide | 4-Trifluoromethyl-nicotinamide | researchoutreach.org |

| Chlorfluazuron | Insect Growth Regulator | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | researchoutreach.org |

| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivative | researchoutreach.org |

| Pyroxsulam | Herbicide | 2-Methoxy-4-(trifluoromethyl)pyridine derivative | nih.gov |

Table 2: Pharmaceutical Compounds Synthesized from Trifluoromethylpyridine Precursors

| Pharmaceutical Compound | Therapeutic Class | Key Precursor/Intermediate | Reference |

|---|---|---|---|

| Tipranavir | Anti-HIV Drug (Protease Inhibitor) | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | researchoutreach.org |

| COMT Inhibitor | Neurological Drug | 2-(Trifluoromethyl)nicotinic acid derivatives | researchgate.netnih.gov |

Organofluorine compounds, including fluorinated pyridines, are increasingly used as building blocks for advanced materials such as fluoropolymers and fluorinated networks. mdpi.com These materials are sought after for their enhanced chemical resistance, thermal stability, and hydrophobicity. mdpi.com The high reactivity of compounds like perfluoropyridine towards nucleophilic aromatic substitution makes them suitable for creating complex, high-performance polymer systems. mdpi.com By extension, functionalized building blocks like this compound are explored in the development of novel materials where specific electronic and physical properties are required, contributing to fields like organic electronics and specialty polymers. nih.govbldpharm.com

Role in Medicinal Chemistry Research

The trifluoromethyl group is one of the most utilized fluorinated moieties in pharmaceuticals due to its profound impact on a molecule's properties. nih.gov It can increase lipophilicity, which affects how a drug moves through the body, and its high metabolic stability can increase a drug's half-life. nih.gov Therefore, scaffolds like this compound are of great interest in medicinal chemistry for designing and discovering new therapeutic agents. nih.gov

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound with promising biological activity is chemically modified to improve its characteristics. danaher.comnuvisan.com The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.com The 2-(trifluoromethyl)pyridine (B1195222) structure is a valuable scaffold for this process.

Researchers utilize this framework to systematically synthesize a series of derivatives, making targeted modifications to the core structure. mdpi.comnih.gov For example, a series of 2-arylamino-6-(trifluoromethyl)nicotinic acid derivatives were synthesized to develop new dual inhibitors of HIV-1 reverse transcriptase (RT), demonstrating how the core structure can be elaborated to optimize biological activity. mdpi.com In another study, molecular hybridization, a lead optimization strategy, was used to combine the 2-(trifluoromethyl)phenothiazine (B42385) structure with a triazole moiety, leading to the synthesis of potent antitubercular agents. nih.gov This approach uses the trifluoromethyl-containing scaffold as a foundation for creating new molecules with improved pharmacophoric properties. nih.gov

The inherent properties of trifluoromethyl-containing heterocyclic compounds have prompted extensive research into their potential biological activities. Studies have shown that various compounds incorporating a trifluoromethyl group exhibit a range of antimicrobial effects. For instance, derivatives of 2-trifluoromethyl-benzimidazoles have demonstrated both antibacterial and antifungal activity against a variety of microorganisms. nih.gov Similarly, certain trifluoromethyl ketones have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. nih.gov

Research has specifically targeted the development of novel therapeutics using these scaffolds. In one notable study, a series of 2-(trifluoromethyl)phenothiazine- researchgate.netnih.govnih.govtriazole hybrids were designed and synthesized. nih.gov Subsequent screening for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv revealed that several of the synthesized compounds were potent antitubercular agents, demonstrating the potential of this class of molecules in addressing infectious diseases. nih.gov

Table 3: Research Findings on the Biological Activity of Trifluoromethyl-Containing Compounds

| Compound Class | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)phenothiazine- researchgate.netnih.govnih.govtriazole hybrids | Antitubercular | Several analogs were potent against Mycobacterium tuberculosis H37Rv with a MIC of 6.25 μg/mL. | nih.gov |

| 2-Trifluoromethyl-benzimidazoles | Antibacterial and Antifungal | Dichlorosubstituted derivatives were the most active against the majority of microorganisms tested. | nih.gov |

| Trifluoromethyl ketones | Antibacterial | Potent activity observed against Gram-positive bacteria like Bacillus megaterium. | nih.gov |

| Trifluoromethyl pyrimidine (B1678525) derivatives | Antifungal, Insecticidal, Anticancer | Exhibited good in vitro antifungal activities against various plant pathogens. | frontiersin.org |

Advanced Organic Synthesis Reagent

The reactivity of this compound makes it a versatile reagent in advanced organic synthesis, particularly in the construction of complex heterocyclic systems. The trifluoromethyl group enhances the electrophilicity of the pyridine (B92270) ring, while the nitrile group can participate in a variety of transformations.

Stereoselective Synthesis

While direct applications of this compound as a chiral reagent or substrate in well-established asymmetric reactions are not extensively documented in dedicated studies, its structural motifs are integral to molecules synthesized using stereoselective methods. The broader field of asymmetric synthesis of trifluoromethylated nitrogen heterocycles provides a strong basis for its potential utility. For instance, the development of catalytic asymmetric methods for the synthesis of chiral trifluoromethylated amines and amino acids highlights the importance of building blocks containing the trifluoromethyl group. nih.govnih.gov

The synthesis of chiral α-trifluoromethylamines has been achieved through asymmetric reactions of N-2,2,2-trifluoroethylisatin ketimines with Morita-Baylis-Hillman (MBH) type carbonates, catalyzed by cinchona alkaloids like β-isocupreidine. nih.gov This demonstrates a pathway to chiral molecules where a trifluoromethyl group is strategically placed. Similarly, asymmetric Friedel-Crafts alkylations using β-trifluoromethylated acrylates with pyrroles, catalyzed by chiral metal complexes, have been employed to construct chiral trifluoromethylated pyrrole (B145914) derivatives, which are precursors to more complex alkaloids. rsc.org

These examples, while not directly employing this compound, underscore the feasibility of incorporating the trifluoromethyl-pyridine scaffold into chiral molecules. The nitrile group of this compound could potentially be transformed into a chiral amine or other functional groups through stereoselective reduction or addition reactions, guided by chiral catalysts or auxiliaries.

Table 1: Examples of Stereoselective Synthesis of Trifluoromethylated Compounds

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric SN2'-SN2' Reaction | β-Isocupreidine | Chiral α-trifluoromethylamines | Excellent | nih.gov |

| Asymmetric Friedel-Crafts Alkylation | Chiral Ph-dbfox/Zn(NTf2)2 | Chiral trifluoromethyl pyrrole derivatives | 66-99% | rsc.org |

| Asymmetric Umpolung Reaction | Chiral Phase-Transfer Catalyst | Chiral trifluoromethylated γ-amino acids | High | nih.gov |

Cascade and Cycloaddition Reactions

The electron-deficient nature of the pyridine ring in this compound, augmented by the trifluoromethyl group, makes it a potential candidate for participation in cascade and cycloaddition reactions. Although specific examples detailing the use of this compound in these reaction types are not prevalent, the reactivity of similar structures provides a strong indication of its potential.

For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions of trifluoromethylated diynes with nitriles have been shown to be a practical method for the regioselective synthesis of α-trifluoromethylated pyridines. nih.gov This methodology allows for the construction of the pyridine ring itself, and while it doesn't use this compound as a starting material, it highlights the compatibility of the trifluoromethyl-pyridine scaffold with cycloaddition conditions. In this context, this compound could potentially act as the nitrile component in such cycloadditions, leading to more complex polycyclic aromatic systems.

Furthermore, the general principles of cycloaddition reactions, such as the [4+2] Diels-Alder reaction, often involve electron-deficient dienophiles. youtube.com The activated pyridine ring of this compound could conceivably participate as a dienophile or as part of a diene system in intramolecular or intermolecular cycloadditions, providing access to fused heterocyclic frameworks.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, could also be envisioned with derivatives of this compound. The functional groups present in the molecule, particularly the nitrile, can be a starting point for such cascades. For example, a partial reduction of the nitrile followed by intramolecular cyclization onto a suitably positioned functional group could lead to the rapid assembly of complex molecular architectures. While direct evidence is sparse, the fundamental reactivity of the trifluoromethyl-activated nicotinonitrile core suggests significant potential in this area of advanced synthesis.

Biochemical Research Applications

The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to biological targets. acs.org Consequently, trifluoromethylated heterocycles are of great interest in medicinal chemistry and drug discovery. While specific biochemical studies focusing solely on this compound are limited, research on closely related trifluoromethylpyridine derivatives provides valuable insights into its potential biological activities.

Derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been synthesized and evaluated as dual inhibitors of HIV-1 reverse transcriptase (RT), targeting both the polymerase and ribonuclease H (RNase H) functions. mdpi.com These studies demonstrate that the 2-(trifluoromethyl)pyridine scaffold can serve as a core for the development of potent antiviral agents. The synthesis of these compounds often starts from precursors that could be derived from or are structurally analogous to this compound. mdpi.comnih.gov

The broad utility of trifluoromethylpyridines in agrochemicals and pharmaceuticals further underscores the potential for biological activity. jst.go.jp Many commercial pesticides and pharmaceutical candidates contain the trifluoromethylpyridine moiety, highlighting its importance in modulating biological processes.

Table 2: Biological Activity of Related Trifluoromethyl-Pyridine Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives | HIV-1 Reverse Transcriptase (RT) | Antiviral (HIV) | mdpi.com |

| Pyridyl derivatives | Catechol-O-methyltransferase (COMT) inhibitors | Neurological disorders | nih.gov |

| Various TFMP derivatives | Herbicides, Insecticides, Fungicides | Agrochemicals | jst.go.jp |

Given the established importance of the trifluoromethyl-pyridine core in bioactive molecules, this compound represents a key starting material and a fragment of interest for screening in various biochemical assays to identify new lead compounds for drug discovery and agrochemical development.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): NMR (300–400 MHz) identifies substituent positions and coupling constants (e.g., for aromatic protons) .

- Mass Spectrometry (MS): FAB-MS or LCMS confirms molecular ions (e.g., m/z 284 [M+H]) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment (e.g., retention time: 1.25 minutes under SQD-FA05 conditions) .

How can structure–activity relationship (SAR) studies be designed for this compound analogs?

Advanced Research Question

- Substitution Pattern Screening: Introduce diverse substituents (e.g., cyclohexylmethyl, 4-fluorobenzyl) at the 2-amino position to evaluate steric/electronic effects on biological activity .

- Biological Assays: Test analogs against target enzymes (e.g., ketohexokinase isoforms) using enzymatic inhibition assays. For antiviral activity, measure EC values in cell-based SARS-CoV-2 replication models .

- Computational Modeling: Perform docking studies with target proteins (e.g., KHK-C/A) to rationalize SAR trends .

What are the challenges in optimizing this compound derivatives for therapeutic applications?

Advanced Research Question

- Metabolic Stability: The trifluoromethyl group may enhance metabolic resistance but could reduce solubility. Evaluate logP and microsomal stability in vitro .

- Selectivity: Screen against off-target kinases or receptors to minimize toxicity. For example, LY3522348 (a nicotinonitrile derivative) was optimized for >1000-fold selectivity over related enzymes .

- Synthetic Complexity: Multi-step syntheses (e.g., sulfonamidation at 100°C for 12 hours) require rigorous reaction monitoring to avoid byproducts .

How should researchers handle safety concerns when working with this compound?

Basic Research Question

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/aerosols .

- Ventilation: Conduct reactions in fume hoods due to potential HF release under decomposition .

- Emergency Protocols: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult safety data sheets (SDS) for related compounds (e.g., 2-amino-6-methylnicotinonitrile) if specific toxicity data is unavailable .

What computational tools are recommended for predicting the reactivity of this compound intermediates?

Advanced Research Question

- Density Functional Theory (DFT): Calculate reaction pathways for nucleophilic substitutions (e.g., amine attacks on chloronicotinonitrile).

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., KHK enzymes) to guide substituent design .

- Software: Gaussian, Schrödinger Suite, or AutoDock for docking and free-energy calculations.

How can contradictory data in synthetic yields be resolved?

Advanced Research Question

- Parameter Optimization: Screen solvents (DMF vs. ethanol), temperatures (0°C vs. reflux), and catalysts (e.g., NaH vs. KCO) to identify optimal conditions .

- Byproduct Analysis: Use LC-MS or NMR to detect fluorinated impurities from incomplete reactions.

- Scale-Up Considerations: Pilot reactions at 1 mmol scale before scaling to 10+ mmol to assess reproducibility .

What purification strategies are effective for this compound derivatives?

Basic Research Question

- Liquid–Liquid Extraction: Use dichloromethane (DCM) to isolate organic phases after aqueous workups .

- Chromatography: Silica gel chromatography with gradients of ethyl acetate/hexane for polar derivatives.

- Recrystallization: Employ ethanol/water mixtures for high-melting-point compounds (e.g., mp 91–97°C for 2-(4-methylbenzyl)amino derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro